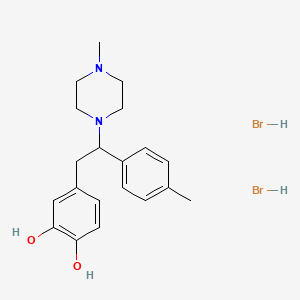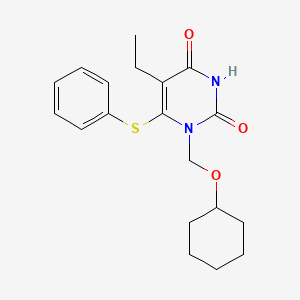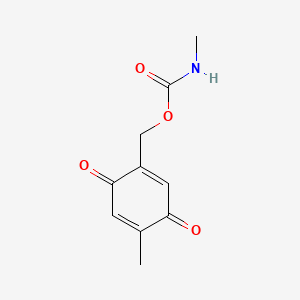
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is an organic compound with the molecular formula C₁₀H₁₁NO₄ It is known for its unique structure, which includes a cyclohexadienone ring substituted with a methyl group and a methylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate typically involves the reaction of 4-methyl-3,6-dioxo-1,4-cyclohexadiene-1-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The methylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on its effects on specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. The pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl ethylcarbamate
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl phenylcarbamate
- (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl butylcarbamate
Uniqueness
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is unique due to its specific substitution pattern and the presence of the methylcarbamate group. This structure imparts distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
50827-60-6 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-6-3-9(13)7(4-8(6)12)5-15-10(14)11-2/h3-4H,5H2,1-2H3,(H,11,14) |
Clave InChI |
MLXGTWVSUCXNHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CC1=O)COC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


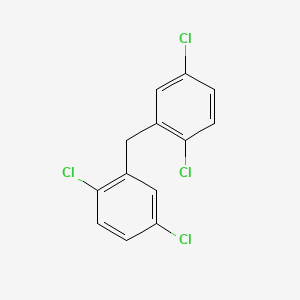
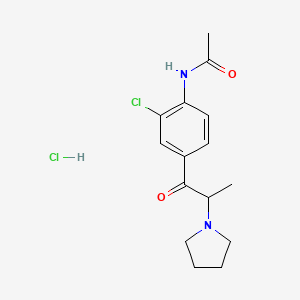
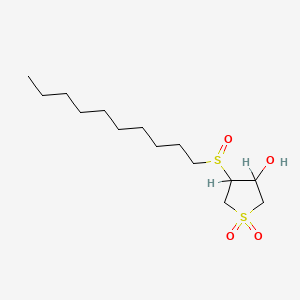


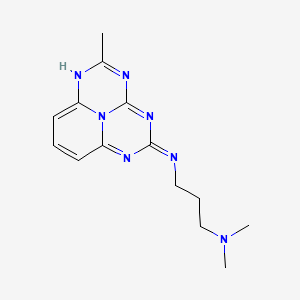
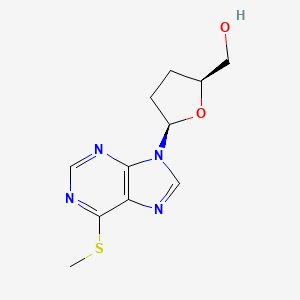
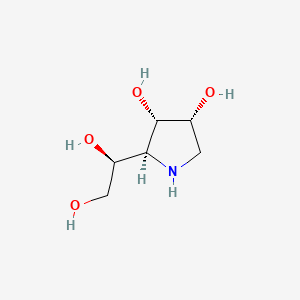
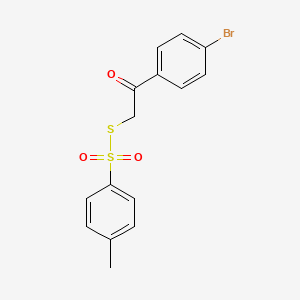
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
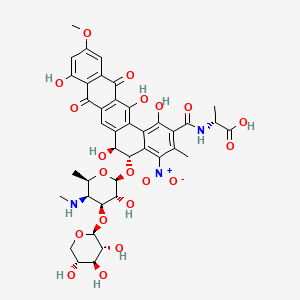
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
